molecular formula C20H14O4 B14300814 Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl- CAS No. 111936-95-9

Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-

Cat. No.: B14300814
CAS No.: 111936-95-9
M. Wt: 318.3 g/mol
InChI Key: CXTGEDJQTFDLKI-UHFFFAOYSA-N
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Description

Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] is a chemical compound with the molecular formula C20H14O4 It is characterized by the presence of two phenyl groups attached to a methanone core, with hydroxyl groups at the 3 and 6 positions of the phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with a phenolic compound in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired methanone derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-].

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] involves its interaction with various molecular targets. The hydroxyl groups on the phenylene ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] is unique due to the specific positioning of the hydroxyl groups on the phenylene ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

111936-95-9

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

(2-benzoyl-3,6-dihydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C20H14O4/c21-15-11-12-16(22)18(20(24)14-9-5-2-6-10-14)17(15)19(23)13-7-3-1-4-8-13/h1-12,21-22H

InChI Key

CXTGEDJQTFDLKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2C(=O)C3=CC=CC=C3)O)O

Origin of Product

United States

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